3-[3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
The compound “3-[3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a phenyl group and a furan ring . The furan ring in the structure is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. One possible method could involve the use of pinacol boronic esters in a protodeboronation process . This process utilizes a radical approach and can be paired with a Matteson homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes a pyrazole ring, a phenyl group, and a furan ring. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
- DMFP has been investigated for its antinociceptive properties in mouse models of induced nociception . It demonstrated significant attenuation of acetic acid-induced abdominal-writhing, increased response latency time in the hot-plate test, and reduced paw-licking time in the formalin-induced paw-licking test.
- DMFP’s structural features make it a potential ligand in metal-catalyzed reactions . Further exploration of its coordination chemistry could lead to applications in catalysis and materials science.
- Derivatives related to DMFP have shown anti-inflammatory and analgesic activities. For example, (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited promising effects .
- DMFP’s indole-based structure aligns with a class of bioactive compounds. Researchers have explored indole derivatives for various biological activities, including anti-inflammatory and analgesic effects .
- Analogues containing furan and pyrazole scaffolds, similar to DMFP, have been synthesized and evaluated for antibacterial activity .
- DMFP contains a furan ring, which is derived from furfural. Furfural and its derivatives are used in green chemistry as renewable platform chemicals .
Antinociceptive Effects
Metal-Catalyzed Reactions
Anti-Inflammatory and Analgesic Activities
Biological Potential of Indole Derivatives
Syntheses and Antibacterial Activity
Green Chemistry Applications
properties
IUPAC Name |
(E)-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12-7-9-15(22-12)17-13(8-10-16(20)21)11-19(18-17)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,21)/b10-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFVXBUWNSFCAJ-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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